N~2~-methyl-5-nitro-N~2~,N~4~-diphenylpyrimidine-2,4,6-triamine
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Overview
Description
N2-METHYL-5-NITRO-N2,N4-DIPHENYLPYRIMIDINE-2,4,6-TRIAMINE is a complex organic compound known for its unique chemical structure and properties This compound is part of the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
The synthesis of N2-METHYL-5-NITRO-N2,N4-DIPHENYLPYRIMIDINE-2,4,6-TRIAMINE typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrimidine derivative followed by methylation and phenylation reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve large-scale batch processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
N2-METHYL-5-NITRO-N2,N4-DIPHENYLPYRIMIDINE-2,4,6-TRIAMINE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and strong acids or bases. The major products formed from these reactions vary based on the specific conditions and reagents used.
Scientific Research Applications
N2-METHYL-5-NITRO-N2,N4-DIPHENYLPYRIMIDINE-2,4,6-TRIAMINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N2-METHYL-5-NITRO-N2,N4-DIPHENYLPYRIMIDINE-2,4,6-TRIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
N2-METHYL-5-NITRO-N2,N4-DIPHENYLPYRIMIDINE-2,4,6-TRIAMINE can be compared to other similar compounds, such as:
5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines:
N2-methyl-5-nitro-N4-phenylpyrimidine-2,4,6-triamine: This compound shares a similar structure but differs in its substitution pattern, leading to different chemical and biological properties.
Properties
Molecular Formula |
C17H16N6O2 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
2-N-methyl-5-nitro-2-N,4-N-diphenylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C17H16N6O2/c1-22(13-10-6-3-7-11-13)17-20-15(18)14(23(24)25)16(21-17)19-12-8-4-2-5-9-12/h2-11H,1H3,(H3,18,19,20,21) |
InChI Key |
CTDHCCWHWNBUIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=C(C(=N2)NC3=CC=CC=C3)[N+](=O)[O-])N |
solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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